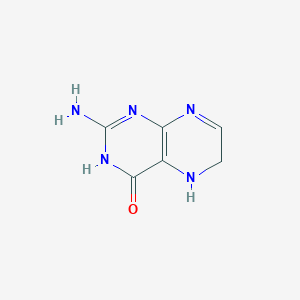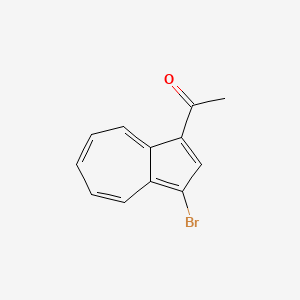
Ethanone, 1-(3-bromo-1-azulenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(3-bromo-1-azulenyl)- is an organic compound with the molecular formula C12H9BrO It is a derivative of azulenyl ethanone, where a bromine atom is substituted at the third position of the azulenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-bromo-1-azulenyl)- typically involves the bromination of 1-azulenylethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and to ensure selective bromination at the desired position on the azulenyl ring.
Industrial Production Methods
Industrial production of Ethanone, 1-(3-bromo-1-azulenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The bromination reaction is monitored using analytical techniques such as gas chromatography to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(3-bromo-1-azulenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amine substitution, and thiols for thiol substitution. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are usually carried out under acidic conditions.
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: The major products include substituted azulenyl ethanones with various functional groups replacing the bromine atom.
Oxidation Reactions: The major products include carboxylic acids and other oxidized derivatives of azulenyl ethanone.
Reduction Reactions: The major products include alcohols and other reduced derivatives of azulenyl ethanone.
Aplicaciones Científicas De Investigación
Ethanone, 1-(3-bromo-1-azulenyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(3-bromo-1-azulenyl)- involves its interaction with various molecular targets and pathways. The bromine atom and the azulenyl ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-Azulenylethanone: The parent compound without the bromine substitution.
1-(3-Chloro-1-azulenyl)ethanone: A similar compound with a chlorine atom instead of bromine.
1-(3-Iodo-1-azulenyl)ethanone: A similar compound with an iodine atom instead of bromine.
Uniqueness
Ethanone, 1-(3-bromo-1-azulenyl)- is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and can influence its interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
92025-35-9 |
|---|---|
Fórmula molecular |
C12H9BrO |
Peso molecular |
249.10 g/mol |
Nombre IUPAC |
1-(3-bromoazulen-1-yl)ethanone |
InChI |
InChI=1S/C12H9BrO/c1-8(14)11-7-12(13)10-6-4-2-3-5-9(10)11/h2-7H,1H3 |
Clave InChI |
BMZNJYNWCPSPPE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C2C1=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14361684.png)
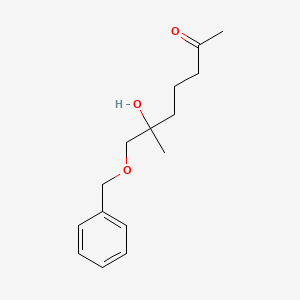

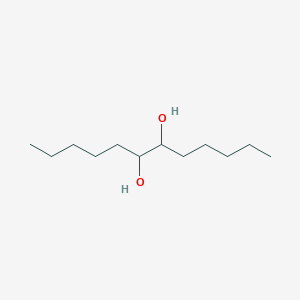
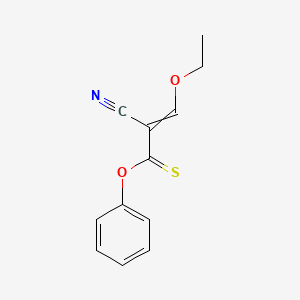
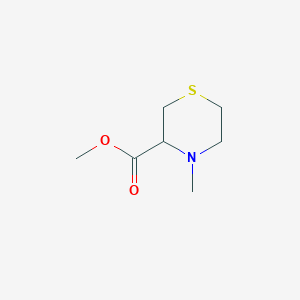
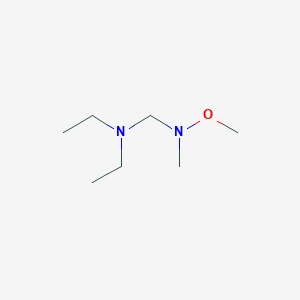
![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)
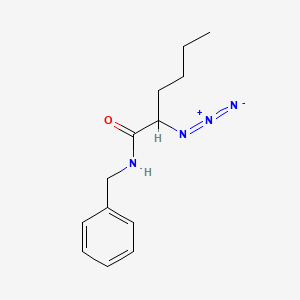
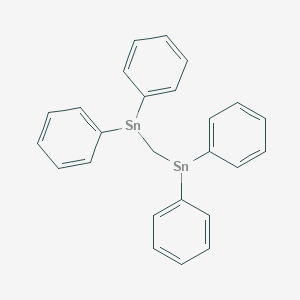
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
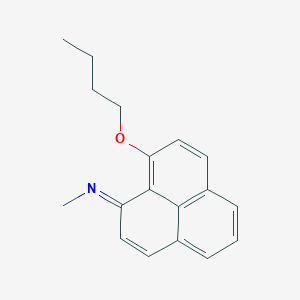
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
